molecular formula C6H9F2NO2 B2384219 2,2-difluoro-N-methoxy-N-methylcyclopropane-1-carboxamide CAS No. 1202774-49-9

2,2-difluoro-N-methoxy-N-methylcyclopropane-1-carboxamide

Cat. No.: B2384219
CAS No.: 1202774-49-9
M. Wt: 165.14
InChI Key: FYLMKTMZAFPDQJ-UHFFFAOYSA-N
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Description

2,2-difluoro-N-methoxy-N-methylcyclopropane-1-carboxamide is a chemical compound with the molecular formula C6H9F2NO2 and a molecular weight of 165.14 g/mol It is characterized by the presence of a cyclopropane ring substituted with difluoromethyl, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-N-methoxy-N-methylcyclopropane-1-carboxamide typically involves the difluoromethylation of appropriate precursors. One common method includes the reaction of cyclopropane derivatives with difluoromethylating agents under controlled conditions . The reaction conditions often involve the use of metal catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced techniques such as continuous flow reactors to ensure consistent quality and efficiency. The choice of reagents and reaction conditions is optimized to minimize costs and environmental impact while maximizing yield.

Chemical Reactions Analysis

Types of Reactions

2,2-difluoro-N-methoxy-N-methylcyclopropane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups.

Scientific Research Applications

2,2-difluoro-N-methoxy-N-methylcyclopropane-1-carboxamide has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-difluoro-N-methoxy-N-methylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-difluoro-N-methoxy-N-methylcyclopropane-1-carboxamide is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2,2-difluoro-N-methoxy-N-methylcyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO2/c1-9(11-2)5(10)4-3-6(4,7)8/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLMKTMZAFPDQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1CC1(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

7.00 g (49.8 mmol) of 2,2-difluorocyclopropanecarbonyl chloride (described in the Journal of Fluorine Chemistry 1990, 49, 127-139) in 100 ml of dichloromethane were mixed with 6.32 g (64.8 mmol) of N,O-dimethylhydroxylamine hydrochloride and 18.1 ml (130 mmol) of triethylamine and stirred at RT overnight. Water was added to the reaction mixture, the phases were separated, and the aqueous phase was extracted twice with dichloromethane. The combined organic phases were dried over sodium sulfate and concentrated. 5.73 g (70% of theory) of the title compound were obtained and were reacted without further purification.
Quantity
7 g
Type
reactant
Reaction Step One
Name
Fluorine
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0 (± 1) mol
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reactant
Reaction Step Two
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
6.32 g
Type
reactant
Reaction Step Three
Quantity
18.1 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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